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Compound of Interest

Compound Name: Sulfo-cyanine3 azide sodium

Cat. No.: B12279879 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfo-Cyanine3 (Sulfo-Cy3) azide is a highly water-soluble, bright, and photostable fluorescent

dye ideal for labeling proteins and other biomolecules.[1][2] Its sulfonate groups enhance its

hydrophilicity, allowing for labeling reactions in purely aqueous solutions without the need for

organic co-solvents like DMSO, which can be detrimental to sensitive proteins.[1] This property

is particularly advantageous for maintaining protein structure and function during conjugation.

Sulfo-Cy3 azide is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

click chemistry, a highly specific and efficient bioorthogonal reaction.[3][4] This method allows

for the precise attachment of the dye to proteins that have been metabolically, enzymatically, or

chemically modified to contain an alkyne group.[3][4]

Physicochemical and Spectroscopic Properties
The properties of Sulfo-Cy3 make it a robust choice for various fluorescence-based assays,

including microscopy, flow cytometry, and immunoassays.
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Property Value Reference

Excitation Maximum (λex) ~563 nm [1]

Emission Maximum (λem) ~584 nm [1]

Molar Extinction Coefficient (ε) ~162,000 M⁻¹cm⁻¹ [1]

Quantum Yield (Φ) ~0.1 [1]

Solubility ≥16.67 mg/mL in water [1]

Storage
-20°C, protected from light and

moisture
[2]

Experimental Protocols
Two primary methods are described for labeling proteins with cyanine dyes: CuAAC click

chemistry for proteins with alkyne modifications, and NHS ester chemistry for labeling primary

amines.

Protocol 1: CuAAC Click Chemistry Labeling of Alkyne-
Modified Proteins
This protocol is intended for the conjugation of Sulfo-Cy3 azide to proteins containing alkyne

groups. These groups are bioorthogonal, meaning they are chemically inert within biological

systems, ensuring highly specific labeling.[3][4]

Materials:

Alkyne-modified protein in an azide-free buffer (e.g., PBS)

Sulfo-Cyanine3 azide

Copper(II) sulfate (CuSO₄)

Reducing agent (e.g., Sodium Ascorbate, THPTA)

Copper ligand (e.g., TBTA)
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Degassing equipment (optional, for oxygen-sensitive reactions)

Purification column (e.g., desalting spin column or size-exclusion chromatography)[5][6]

Procedure:

Prepare Stock Solutions:

Sulfo-Cy3 Azide: Prepare a 10 mM stock solution in anhydrous DMSO or nuclease-free

water.[5]

Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

Sodium Ascorbate: Prepare a fresh 50 mM stock solution in deionized water immediately

before use, as it is prone to oxidation.[5]

Protein Solution: The protein concentration should ideally be between 2-10 mg/mL for

optimal labeling efficiency.[7] The buffer must be free of sodium azide.

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-modified protein with the Sulfo-Cy3 azide

stock solution. A molar excess of 3x to 10x of the dye over the protein is recommended as

a starting point.[5][8]

Add the copper ligand to the reaction mixture.

Add the CuSO₄ solution to the mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]

For oxygen-sensitive applications, it is recommended to degas the solution and perform

the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Incubation:

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9]

Protect the reaction from light by wrapping the tube in aluminum foil.[8]
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Purification:

Remove unreacted dye and other small molecules using a desalting spin column or size-

exclusion chromatography.[5][6]

Characterization and Storage:

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and ~563 nm (for Sulfo-Cy3).

Analyze the labeled protein by SDS-PAGE to confirm that the fluorescence co-localizes

with the protein band.[8]

Store the purified conjugate at 4°C for short-term storage or in aliquots at -20°C or -80°C

for long-term storage, protected from light.[8]

Protocol 2: Labeling Primary Amines with Sulfo-Cy3
NHS Ester
For proteins without an alkyne modification, labeling can be achieved by targeting primary

amines (the N-terminus and lysine side chains) using a Sulfo-Cy3 N-hydroxysuccinimide (NHS)

ester.[7][10]

Materials:

Protein solution in an amine-free buffer (e.g., PBS or bicarbonate buffer, pH 8.0-9.0)

Sulfo-Cyanine3 NHS ester

Anhydrous DMSO

Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.5-9.5)[11]

Purification column (e.g., desalting spin column)[12]

Procedure:

Prepare Protein Solution:
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The protein must be in a buffer free of primary amines, such as Tris or glycine.[7] If

necessary, dialyze the protein against 1X PBS.

The recommended protein concentration is 2-10 mg/mL.[7]

Adjust the pH of the protein solution to 8.5-9.0 using a reaction buffer like 1 M sodium

bicarbonate.[7][11]

Prepare Dye Stock Solution:

Allow the vial of Sulfo-Cy3 NHS ester to warm to room temperature.

Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO.[7] This

solution should be used promptly.

Labeling Reaction:

Add the Sulfo-Cy3 NHS ester stock solution to the protein solution while gently vortexing.

A molar ratio of 5:1 to 20:1 (dye:protein) is a good starting point for optimization.[11]

Incubate the reaction for 1 hour at room temperature, protected from light.[11]

Purification:

Purify the conjugate from unreacted dye using a desalting spin column equilibrated with

PBS.[6][12]

Characterization and Storage:

Calculate the degree of labeling (DOL) using the Beer-Lambert law with the extinction

coefficients for the protein and the dye. An optimal DOL for antibodies is typically between

2 and 10.[7]

Store the labeled protein at 4°C or -20°C, protected from light.[13] The addition of a

stabilizer like BSA or sodium azide can be considered if compatible with downstream

applications.[13]
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Parameter CuAAC Click Chemistry NHS Ester Labeling

Target Functional Group Alkyne
Primary Amine (Lysine, N-

terminus)[10]

Protein Concentration 2-10 mg/mL 2-10 mg/mL[7]

Dye Molar Excess 3x - 10x 5x - 20x[11]

Reaction Buffer
PBS or similar azide-free

buffer

Bicarbonate or Phosphate

buffer, pH 8.0-9.0[7]

Incubation Time
1-2 hours at RT or overnight at

4°C[9]
1 hour at RT[11]

Key Reagents
Copper(II) Sulfate, Sodium

Ascorbate
Sulfo-Cy3 NHS Ester, DMSO

Specificity High (Bioorthogonal)[3]
Moderate (targets all

accessible primary amines)
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Issue Possible Cause Suggested Solution

Low Labeling Efficiency
Insufficient molar excess of

dye.

Increase the molar ratio of dye

to protein.[8]

Suboptimal pH (NHS ester

reaction).

Ensure the reaction buffer pH

is between 8.0 and 9.0.[7]

Presence of interfering

substances.

For NHS ester labeling, ensure

the buffer is free of amines

(e.g., Tris, glycine).[7] For click

chemistry, ensure the buffer is

free of azides.

Protein Precipitation
High concentration of organic

solvent (DMSO).

Ensure the final DMSO

concentration is less than 10%

of the total reaction volume.[8]

Protein instability.

Perform the reaction at a lower

temperature (e.g., 4°C) for a

longer duration.[8]

Non-specific Labeling
Reaction of cyclooctynes with

thiols (in SPAAC).

Be aware of potential side

reactions, though the rate is

lower than the primary

reaction.[14]

Catalyst-dependent

background (in CuAAC).

Weak non-specific labeling can

occur in the presence of the

copper catalyst; reactions

without the catalyst show no

such effect.[14]
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CuAAC Click Chemistry Workflow

Preparation

Reaction

Purification & Analysis

Prepare 10 mM Sulfo-Cy3
Azide Stock Solution

Combine Protein and
Sulfo-Cy3 Azide

Prepare Alkyne-Modified
Protein (2-10 mg/mL)

Prepare Fresh 50 mM
Sodium Ascorbate

Initiate with
Sodium Ascorbate

Add Copper Catalyst
(CuSO4 + Ligand)

Incubate 1-2h at RT
(Protect from Light)

Purify via Desalting
Spin Column

Characterize (DOL, SDS-PAGE)

Store at 4°C or -20°C
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NHS Ester Labeling Workflow

Preparation

Reaction

Purification & Analysis

Prepare 10 mM Sulfo-Cy3
NHS Ester in DMSO

Add NHS Ester to Protein
(5-20x Molar Excess)

Prepare Protein in Amine-Free
Buffer (pH 8.0-9.0)

Incubate 1h at RT
(Protect from Light)

Purify via Desalting
Spin Column

Characterize (DOL, SDS-PAGE)

Store at 4°C or -20°C

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b12279879?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12279879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

